3,5-Difluoroaniline

Catalog No.
S592559
CAS No.
372-39-4
M.F
C6H5F2N
M. Wt
129.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluoroaniline

CAS Number

372-39-4

Product Name

3,5-Difluoroaniline

IUPAC Name

3,5-difluoroaniline

Molecular Formula

C6H5F2N

Molecular Weight

129.11 g/mol

InChI

InChI=1S/C6H5F2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2

InChI Key

KQOIBXZRCYFZSO-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)N

Synonyms

3,5-difluoroaniline

Canonical SMILES

C1=C(C=C(C=C1F)F)N

3,5-Difluoroaniline is an aromatic organic compound belonging to the class of substituted anilines. It is derived from aniline (aminobenzene) with two fluorine atoms replacing hydrogen atoms at positions 3 and 5 of the aromatic ring []. While its specific origins are not documented in scientific literature, it is likely synthesized for research purposes or as an intermediate in the production of other chemicals. There is currently no documented research highlighting its specific significance, but its fluorinated structure suggests potential applications in areas where similar compounds are used, such as pharmaceuticals or functional materials [].


Molecular Structure Analysis

The key feature of 3,5-difluoroaniline is its molecular structure. It consists of a six-membered benzene ring with two fluorine atoms attached at positions 3 and 5. An amino group (NH2) is attached at the first position of the ring []. This structure gives rise to several notable aspects:

  • Aromatic character: The presence of the alternating single and double bonds in the benzene ring creates a stable, delocalized pi-electron cloud, granting the molecule aromatic character.
  • Electron-withdrawing effect of fluorine: The fluorine atoms are electron-withdrawing, meaning they pull electron density away from the ring. This can affect the reactivity of the molecule compared to unsubstituted aniline [].
  • Hydrogen bonding: The amino group can participate in hydrogen bonding with other molecules, potentially influencing solubility and interactions with other compounds.

Chemical Reactions Analysis

Synthesis of 3,5-difluoroaniline is not extensively documented in scientific literature. However, a patent describes a method for its production from 2,6-dichloro-3,5-difluoronitrobenzene through a dechlorination process [].


Physical And Chemical Properties Analysis

  • State: Solid at room temperature [].
  • Melting point: 37-41 °C (literature value) [].
  • Boiling point: 80 °C at 20 mm Hg (pressure) [].
  • Density: 1.295 g/cm³ [].
  • Refractive index: 1.512-1.514 [].
  • Flash point: 167 °F (75 °C) [].
  • Solubility: Insoluble in water [].
  • Color: White to yellow [].

Currently, there is no documented research on the specific mechanism of action of 3,5-difluoroaniline.

Physical Description

OtherSolid

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.83%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (10.87%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (89.13%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (15.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (15.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (10.87%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (89.13%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

372-39-4

Wikipedia

3,5-Difluoroaniline

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Benzenamine, 3,5-difluoro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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